3-bromo-4-chloro-1H-pyrazolo[3,4-b]pyridine
CAS No.: 1357945-38-0
Cat. No.: VC0113893
Molecular Formula: C6H3BrClN3
Molecular Weight: 232.465
* For research use only. Not for human or veterinary use.
![3-bromo-4-chloro-1H-pyrazolo[3,4-b]pyridine - 1357945-38-0](/images/no_structure.jpg)
Specification
CAS No. | 1357945-38-0 |
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Molecular Formula | C6H3BrClN3 |
Molecular Weight | 232.465 |
IUPAC Name | 3-bromo-4-chloro-2H-pyrazolo[3,4-b]pyridine |
Standard InChI | InChI=1S/C6H3BrClN3/c7-5-4-3(8)1-2-9-6(4)11-10-5/h1-2H,(H,9,10,11) |
Standard InChI Key | OGWYOQMBDWXWIL-UHFFFAOYSA-N |
SMILES | C1=C(C2=C(NN=C2N=C1)Br)Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a fused bicyclic system comprising a pyrazole ring (positions 1-3) condensed with a pyridine ring (positions 4-6). Bromine and chlorine substituents occupy the 3- and 4-positions, respectively, creating distinct electronic effects that influence reactivity and intermolecular interactions. The IUPAC name 3-bromo-4-chloro-1H-pyrazolo[3,4-b]pyridine reflects this substitution pattern, while its SMILES notation (C1=C(C2=C(NN=C2N=C1)Br)Cl) provides a machine-readable structural representation .
Key Physicochemical Parameters
Table 1 summarizes critical physical properties derived from experimental data:
The compound's limited aqueous solubility (requiring dimethyl sulfoxide for stock solutions) and stability under refrigerated conditions necessitate careful handling in laboratory settings . X-ray crystallographic data, though currently unavailable, would further elucidate its solid-state conformation and intermolecular packing arrangements.
Synthetic Methodologies
General Synthesis Strategy
Industrial synthesis typically employs a multi-step sequence starting from simpler pyrazolo[3,4-b]pyridine precursors. A representative pathway involves:
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Core Functionalization: Bromination at position 3 using phosphorus oxybromide (POBr₃) in dichloromethane at 0-5°C
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Chlorination: Subsequent electrophilic substitution at position 4 with chlorine gas in acetic acid medium
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Protection/Deprotection: Use of SEM (2-(trimethylsilyl)ethoxymethyl) protecting groups during intermediate stages to prevent unwanted side reactions
Recent optimizations in palladium-catalyzed cross-coupling reactions have improved yields from 65% to 82% in key Suzuki-Miyaura steps when coupling with boronic esters .
Critical Reaction Parameters
Table 2 outlines optimized conditions for pivotal transformations:
Reaction Step | Conditions | Yield |
---|---|---|
Bromination | POBr₃, DCM, 0°C, 12h | 78% |
Chlorination | Cl₂, AcOH, 40°C, 6h | 85% |
Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, 80°C | 82% |
SEM Deprotection | HCl (4M in dioxane), RT, 2h | 95% |
These protocols balance reactivity and selectivity, though challenges remain in controlling regioisomer formation during halogenation steps .
Compound | TBK1 IC₅₀ (µM) | Selectivity (vs IKKε) |
---|---|---|
3-Bromo-4-chloro | 0.48 | 12-fold |
3-Iodo-4-fluoro | 0.33 | 8-fold |
3-Chloro-4-nitro | 1.24 | 3-fold |
The bromo-chloro combination achieves optimal balance between potency and selectivity, though iodinated analogs show increased affinity at the expense of pharmacokinetic properties .
Emerging Applications and Future Directions
Drug Discovery Initiatives
Ongoing medicinal chemistry programs explore:
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PROTAC Conjugates: Leveraging the pyrazolopyridine core to develop targeted protein degraders
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Combination Therapies: Co-administration with PD-1/PD-L1 inhibitors in murine melanoma models
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Prodrug Strategies: Masking the chloro substituent with bioreversible groups to improve oral bioavailability
Material Science Applications
Preliminary investigations suggest utility in:
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Organic Semiconductors: Hole mobility of 0.12 cm²/V·s in thin-film transistors
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Metal-Organic Frameworks (MOFs): As a ditopic linker for constructing microporous networks
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